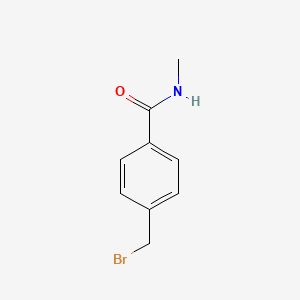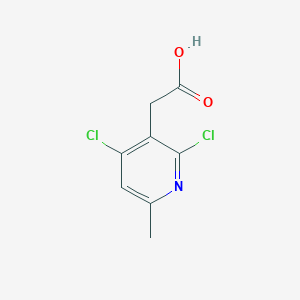![molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7](/img/structure/B2857186.png)
5-bromobenzo[b]thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromobenzo[b]thiophen-3(2H)-one is a heterocyclic organic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of the bromine atom at the 5-position and the ketone group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Benzo[b]thiophene derivatives have been utilized as organic semiconductors for organic field-effect transistors
Mode of Action
It’s known that benzo[b]thiophene derivatives can participate in electrochemical reactions . The compound might interact with its targets through electronic effects, influencing the properties of the semiconductor material .
Biochemical Pathways
As an organic semiconductor, it likely influences electron transport pathways in the context of organic field-effect transistors .
Pharmacokinetics
It’s worth noting that the compound has high gastrointestinal absorption and is bbb permeant
Result of Action
As an organic semiconductor, it likely influences the electrical properties of materials in which it is incorporated, such as organic thin-film transistors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromobenzo[b]thiophen-3(2H)-one. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . Light sensitivity could potentially affect its stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromobenzo[b]thiophen-3(2H)-one can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by oxidation to introduce the ketone group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromobenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles like amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Oxidation and Reduction: Products include alcohols or carboxylic acids derived from the ketone group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation
Applications De Recherche Scientifique
5-bromobenzo[b]thiophen-3(2H)-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chlorobenzo[b]thiophen-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
5-fluorobenzo[b]thiophen-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
5-iodobenzo[b]thiophen-3(2H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-bromobenzo[b]thiophen-3(2H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its applications in various fields .
Propriétés
IUPAC Name |
5-bromo-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHIUBOBYGRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2857103.png)
amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)
![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857109.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)


![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)


